molecular formula C12H9F3N2O2 B1315960 Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate CAS No. 3885-40-3

Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate

Cat. No. B1315960
CAS RN: 3885-40-3
M. Wt: 270.21 g/mol
InChI Key: HBIZLJRVCDTEIZ-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is a chemical compound with the CAS Number: 3885-40-3. It has a molecular weight of 270.21 . The IUPAC name for this compound is ethyl 3-(trifluoromethyl)-2-quinoxalinecarboxylate . It is a solid in physical form .


Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is represented by the formula C12H9F3N2O2 . The InChI code for this compound is 1S/C12H9F3N2O2/c1-2-19-11(18)9-10(12(13,14)15)17-8-6-4-3-5-7(8)16-9/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is a solid in physical form . It has a melting point range of 47 - 49 degrees Celsius .

Scientific Research Applications

  • Pim-1/2 Kinase Inhibitors in Oncology

    • Field : Medical Science, Oncology
    • Application : Quinoxaline derivatives have been identified as dual Pim-1/2 kinase inhibitors. These kinases play a key role in cancer progression, metastasis, and drug resistance, and are linked to poor prognosis .
    • Method : The design, synthesis, structure–activity relationships (SAR) and in vitro evaluations of new quinoxaline derivatives were reported. Two lead compounds were identified as potent submicromolar Pim-1 and Pim-2 inhibitors .
    • Results : These molecules were able to inhibit the growth of the two human cell lines, MV4-11 (AML) and HCT-116 (colorectal carcinoma), expressing high endogenous levels of Pim-1/2 kinases .
  • Synthesis of Quinoxaline Derivatives

    • Field : Organic Chemistry
    • Application : Quinoxalines are synthesized via many different methods of synthetic strategies .
    • Method : Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
    • Results : The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .
  • Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)quinoxalines

    • Field : Organic Chemistry
    • Application : A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
    • Method : Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained .
    • Results : 3-(Tri(di)-fluoromethyl)quinoxaline-2-carboxylic acids were obtained for the first time and used for the synthesis of 2-amino-3-(tri(di)-fluoromethyl)quinoxalines and 2-(2-aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline .
  • Anticancer & Antiproliferative Activity

    • Field : Medical Science, Oncology
    • Application : Quinoxaline derivatives have shown anticancer and antiproliferative activities .
    • Method : The compound showed G0/G1 phase cell cycle arrest and induces apoptosis in a dose-dependent manner on the SMMC-7721 cell line .
    • Results : The results showed that quinoxaline derivatives have potential anticancer properties .
  • Antimicrobial Activity

    • Field : Medical Science, Microbiology
    • Application : Quinoxaline derivatives have been reported for their antimicrobial activity .
    • Method : The antimicrobial activity of quinoxaline derivatives was tested against various microorganisms .
    • Results : The results showed that quinoxaline derivatives have potential antimicrobial properties .
  • Antimalarial Activity

    • Field : Medical Science, Parasitology
    • Application : Quinoxaline derivatives were first synthesized and tested for antimalarial activity .
    • Method : The antimalarial activity of quinoxaline derivatives was tested .
    • Results : The results showed that quinoxaline derivatives have potential antimalarial properties .
  • Anti-Viral Activity

    • Field : Medical Science, Virology
    • Application : Quinoxaline derivatives, such as indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives, have been reported for their anti-viral activity .
    • Method : The anti-viral activity of these quinoxaline derivatives was tested .
    • Results : The results showed that these quinoxaline derivatives have potential anti-viral properties .
  • Anti-Inflammatory Activity

    • Field : Medical Science, Immunology
    • Application : Quinoxaline derivatives have been reported for their anti-inflammatory activity .
    • Method : The anti-inflammatory activity of quinoxaline derivatives was tested .
    • Results : The results showed that quinoxaline derivatives have potential anti-inflammatory properties .
  • Anti-Oxidant Activity

    • Field : Medical Science, Biochemistry
    • Application : Quinoxaline derivatives have been reported for their anti-oxidant activity .
    • Method : The anti-oxidant activity of quinoxaline derivatives was tested .
    • Results : The results showed that quinoxaline derivatives have potential anti-oxidant properties .

Safety And Hazards

The safety information for Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-2-19-11(18)9-10(12(13,14)15)17-8-6-4-3-5-7(8)16-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZLJRVCDTEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572022
Record name Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate

CAS RN

3885-40-3
Record name Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AV Didenko, MV Vorobiev, DV Sevenard… - Chemistry of …, 2015 - Springer
Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, …
Number of citations: 6 link.springer.com
J Wu, H Zhang, X Ding, X Tan, J Chen… - The Journal of …, 2018 - ACS Publications
Fluoroalkylated quinoxlines with various groups were efficiently synthesized via a one-pot tandem Michael addition/azidation/cycloamination process. Under the mild and metal-free …
Number of citations: 11 pubs.acs.org

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